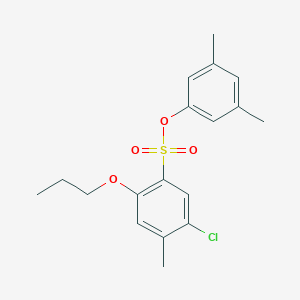methanone CAS No. 343374-84-5](/img/structure/B2824729.png)
[4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule that likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), phenyl groups (aromatic rings), and a methanone group (a carbonyl group attached to a methyl group). It also appears to have a chlorophenyl group, which is a phenyl group with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of such a compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Unfortunately, without more specific information on this compound, I can’t provide details on its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Ravula et al. (2016) explored the synthesis of novel pyrazoline derivatives, including compounds structurally similar to 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone, using microwave irradiation methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities, revealing some with potent antibacterial activity and promising drug score profiles (Ravula et al., 2016).
Methodological Development in Synthesis
Kaur and Kumar (2018) developed an efficient one-pot synthetic procedure for a structurally related compound, emphasizing the economical and high-yield aspects of this method in producing pyrrole derivatives (Kaur & Kumar, 2018).
Structural and Spectroscopic Analysis
Sivakumar et al. (2021) conducted a detailed study on the molecular structure, spectroscopic characteristics, and quantum chemical properties of a related compound. They also evaluated its antimicrobial activity, demonstrating antibacterial and antifungal effects, and performed molecular docking simulations (Sivakumar et al., 2021).
Isomorphous Structures and Exchange Rules
Research by Swamy et al. (2013) on isomorphous structures similar to 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone provided insights into the chlorine-methyl exchange rule and the structural description of such compounds, despite challenges posed by disorder in crystal structures (Swamy et al., 2013).
Chiral Intermediate Production
Ni et al. (2012) reported the production of a chiral intermediate of the anti-allergic drug Betahistine using a related compound. This study highlights the biotransformation reaction catalyzed by microbial cells in an aqueous two-phase system, emphasizing the improved substrate tolerance and biocompatibility (Ni et al., 2012).
Cytotoxicity and Anticancer Potential
A study by Magalhães et al. (2013) on a phenstatin family compound, structurally similar to 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone, revealed its potent cytotoxicity in tumor cell lines and mechanisms of inducing cell death, thus exhibiting promising anticancer therapeutic potential (Magalhães et al., 2013).
Wirkmechanismus
Target of Action
The primary target of 3-benzoyl-4-(4-chlorophenyl)-1-phenylpyrrolidine is the Arylamine N-Acetyltransferase (NAT) enzyme . This enzyme is essential for the survival of certain bacteria inside macrophages .
Mode of Action
The compound acts as a selective inhibitor of the prokaryotic NAT . It exhibits antimycobacterial activity by causing a time-dependent irreversible inhibition of the NAT activity .
Biochemical Pathways
The compound affects the α-glucosidase enzyme . This enzyme is responsible for the breakdown of polysaccharides into monosaccharides, leading to an increase in the intestinal blood glucose level . By inhibiting this enzyme, the compound can potentially lower blood glucose levels .
Result of Action
The compound’s action results in the suppression of inflammation and carcinogenesis in certain conditions . It has shown promising antimicrobial activity and anticancer activity against certain types of cancer cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)-1-phenylpyrrolidin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO/c24-19-13-11-17(12-14-19)21-15-25(20-9-5-2-6-10-20)16-22(21)23(26)18-7-3-1-4-8-18/h1-14,21-22H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZMLJRPGOEGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-(6-(2-hydroxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2824646.png)
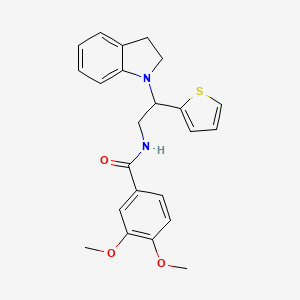
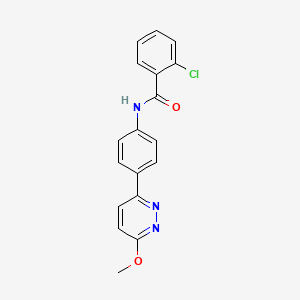
![1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2824650.png)
![(E)-N1-(pyridin-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2824652.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2824653.png)
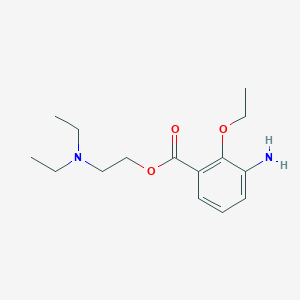
![4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide](/img/structure/B2824655.png)
![2,4,8,10-Tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2824656.png)
![4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2824658.png)
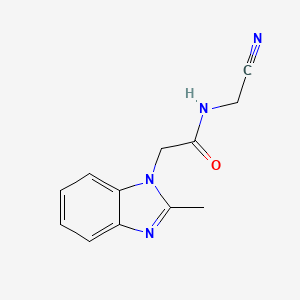
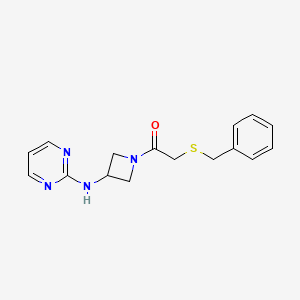
![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2824663.png)
